2-[(2,5-dimethylphenoxy)methyl]-1-(propan-2-yl)-1H-benzimidazole
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Overview
Description
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The 2,5-dimethylphenoxy methyl group can be introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable alkylating agent. The propan-2-yl group is often introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE
- 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(ETHYL)-1H-1,3-BENZODIAZOLE
- 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZOTHIAZOLE
Uniqueness
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both a benzodiazole core and a 2,5-dimethylphenoxy methyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-13(2)21-17-8-6-5-7-16(17)20-19(21)12-22-18-11-14(3)9-10-15(18)4/h5-11,13H,12H2,1-4H3 |
InChI Key |
UANJTWCCZBBMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2C(C)C |
Origin of Product |
United States |
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